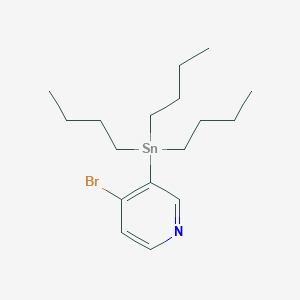
4-Bromo-3-(tributylstannyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30BrNSn. It is a derivative of pyridine, where the 4-position is substituted with a bromine atom and the 3-position is substituted with a tributylstannyl group. This compound is often used in organic synthesis, particularly in the field of medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(tributylstannyl)pyridine typically involves the stannylation of 4-bromo-3-iodopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst. The reaction conditions usually involve heating the mixture under an inert atmosphere to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions
4-Bromo-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Coupled Products: Formed through Stille coupling reactions.
科学研究应用
4-Bromo-3-(tributylstannyl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the development of new materials with specific properties.
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.
作用机制
The mechanism of action of 4-Bromo-3-(tributylstannyl)pyridine in chemical reactions involves the activation of the stannyl group and the bromine atom. The stannyl group can undergo oxidative addition with palladium catalysts, facilitating coupling reactions. The bromine atom can be substituted by nucleophiles, leading to the formation of new bonds .
相似化合物的比较
Similar Compounds
- 4-Bromo-3-(trimethylstannyl)pyridine
- 4-Bromo-3-(triethylstannyl)pyridine
- 4-Bromo-3-(triphenylstannyl)pyridine
Uniqueness
4-Bromo-3-(tributylstannyl)pyridine is unique due to its specific stannyl group, which provides distinct reactivity and selectivity in coupling reactions compared to other stannylated pyridines .
属性
分子式 |
C17H30BrNSn |
|---|---|
分子量 |
447.0 g/mol |
IUPAC 名称 |
(4-bromopyridin-3-yl)-tributylstannane |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |
InChI 键 |
CJXYLHAICTVVMY-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















